molecular formula C19H29N3O B3010001 2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097925-70-5

2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No. B3010001
CAS RN: 2097925-70-5
M. Wt: 315.461
InChI Key: XDHVMXCKSJOUOE-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including our compound of interest, play a crucial role in drug development. Researchers explore their pharmacological properties, bioavailability, and interactions with biological targets. The piperidine ring scaffold often serves as a building block for designing novel drugs. Potential applications include antiviral, antitumor, and anti-inflammatory agents .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, exhibit unique reactivity due to their spirocyclic structure. Researchers have utilized them in asymmetric synthesis, natural product total synthesis, and the construction of complex molecules. Our compound’s cyclopropyl-substituted piperidine ring could contribute to this field .

Condensed Piperidines: Bridging the Gap

Condensed piperidines, formed by fusing piperidine rings with other heterocycles, offer diverse chemical reactivity. They find applications in medicinal chemistry, agrochemicals, and material science. Investigating the reactivity of our compound’s dihydropyridazinone moiety could lead to novel condensed piperidine derivatives .

Piperidinones: Versatile Intermediates

Piperidinones, containing a ketone group on the piperidine ring, serve as versatile intermediates. Researchers use them for further functionalization, such as amidation, alkylation, and cyclization. Our compound’s piperidinone core may be a valuable starting point for such transformations .

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) allow efficient synthesis of complex molecules from three or more reactants. Piperidine-based MCRs have gained attention for their diversity and atom economy. Exploring our compound’s reactivity in MCRs could yield novel products .

Biological Evaluation and Drug Discovery

Researchers investigate the biological activity of piperidine-containing compounds. Our compound’s cyclopropyl and dihydropyridazinone moieties may interact with specific receptors or enzymes. In silico studies, cell-based assays, and animal models can assess its potential as a drug candidate .

Future Directions

The present study reveals that piperidine derivatives could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

properties

IUPAC Name

2-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19-8-7-18(17-5-6-17)20-22(19)14-16-9-11-21(12-10-16)13-15-3-1-2-4-15/h7-8,15-17H,1-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHVMXCKSJOUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

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